molecular formula C11H11ClN2O2S B11782498 3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole

3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11782498
M. Wt: 270.74 g/mol
InChI Key: YGKMFAOOHLOZQR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group.

    4-(Ethylsulfonyl)-1H-pyrazole: Lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Chlorine atom is in a different position on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H11ClN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

YGKMFAOOHLOZQR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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